![molecular formula C20H21FO2 B14339240 (7R,12S)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol CAS No. 104761-70-8](/img/structure/B14339240.png)
(7R,12S)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7R,12S)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol is a complex organic compound characterized by its unique structural features. This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is notable for its fluorine substitution and hydroxyl groups at specific positions. Its intricate structure and functional groups make it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7R,12S)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol typically involves multi-step organic reactions. The process begins with the preparation of the core benzo[a]anthracene structure, followed by the introduction of fluorine and hydroxyl groups at the desired positions. Common synthetic routes include:
Cyclization Reactions: Formation of the benzo[a]anthracene core through cyclization of appropriate precursors.
Fluorination: Introduction of the fluorine atom using reagents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Hydroxylation: Addition of hydroxyl groups using oxidizing agents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques, such as chromatography, are employed to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(7R,12S)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the fluorine atom or to convert hydroxyl groups to hydrogen.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) for deprotonation followed by nucleophilic attack.
Major Products Formed
Oxidation: Formation of 10-fluoro-7,12-dimethylbenzo[a]anthracene-7,12-dione.
Reduction: Formation of 7,12-dimethylbenzo[a]anthracene-7,12-diol.
Substitution: Formation of various substituted benzo[a]anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a model system to study the effects of fluorine substitution on the reactivity and stability of PAHs. It also serves as a precursor for the synthesis of more complex molecules.
Biology
In biological research, (7R,12S)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol is investigated for its potential interactions with biological macromolecules, such as DNA and proteins. Its structural features make it a candidate for studying the mechanisms of mutagenesis and carcinogenesis.
Medicine
The compound is explored for its potential therapeutic applications, including its role as an anticancer agent. Its ability to interact with specific molecular targets in cancer cells is of particular interest.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices
Wirkmechanismus
The mechanism of action of (7R,12S)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol involves its interaction with specific molecular targets. The fluorine atom and hydroxyl groups play crucial roles in its binding affinity and reactivity. The compound can form hydrogen bonds and hydrophobic interactions with proteins and nucleic acids, influencing their function and stability. In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways and causing oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10-fluoro-7,12-dimethylbenzo[a]anthracene: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
7,12-dimethylbenzo[a]anthracene-7,12-diol: Lacks the fluorine atom, affecting its electronic properties and reactivity.
7,12-dimethylbenzo[a]anthracene: Lacks both fluorine and hydroxyl groups, making it a simpler structure with different reactivity.
Uniqueness
(7R,12S)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol is unique due to the presence of both fluorine and hydroxyl groups, which significantly influence its chemical and biological properties. The stereochemistry at positions 7 and 12 further adds to its distinctiveness, affecting its interactions with other molecules.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
104761-70-8 |
|---|---|
Molekularformel |
C20H21FO2 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
(7R,12S)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol |
InChI |
InChI=1S/C20H21FO2/c1-19(22)15-10-8-13(21)11-17(15)20(2,23)18-14-6-4-3-5-12(14)7-9-16(18)19/h7-11,22-23H,3-6H2,1-2H3/t19-,20+/m1/s1 |
InChI-Schlüssel |
NHYWRIBSCPHRAD-UXHICEINSA-N |
Isomerische SMILES |
C[C@]1(C2=C(C=C(C=C2)F)[C@](C3=C1C=CC4=C3CCCC4)(C)O)O |
Kanonische SMILES |
CC1(C2=C(C=C(C=C2)F)C(C3=C1C=CC4=C3CCCC4)(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[2-(Hydroxymethyl)anthracene-9,10-diylidene]dipropanedinitrile](/img/structure/B14339158.png)
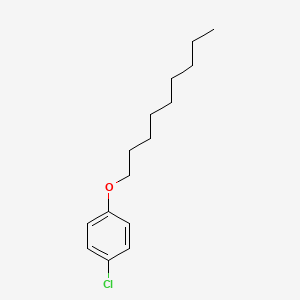
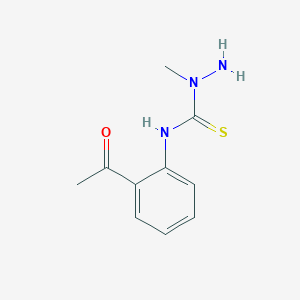
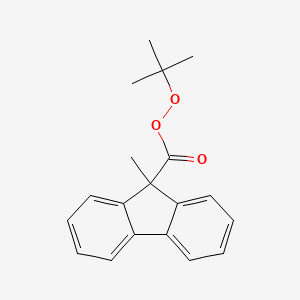
![3h-Benzo[cd]azulene-3,5(4h)-dione](/img/structure/B14339199.png)
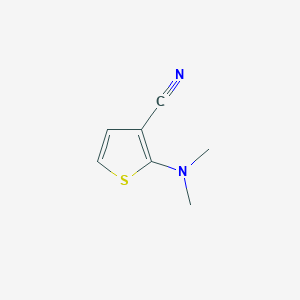
![2-[(3-Nitropyridin-2-yl)disulfanyl]ethan-1-amine](/img/structure/B14339208.png)
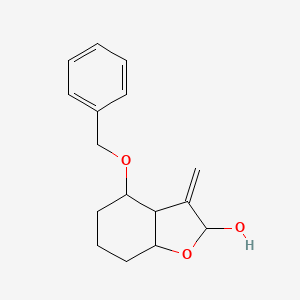

![Triethyl[2-(ethylsulfanyl)-1,2-difluoroethenyl]silane](/img/structure/B14339215.png)
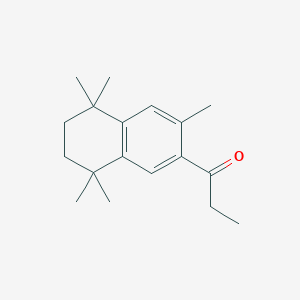
![(5-benzylfuran-3-yl)methyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate](/img/structure/B14339223.png)

![2-[2,4-Bis(2-methylbutan-2-YL)phenoxy]octanoyl chloride](/img/structure/B14339235.png)
